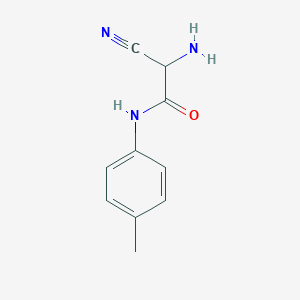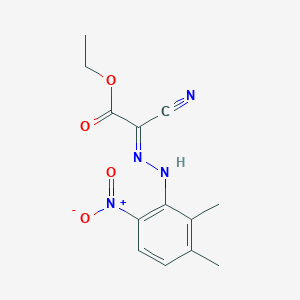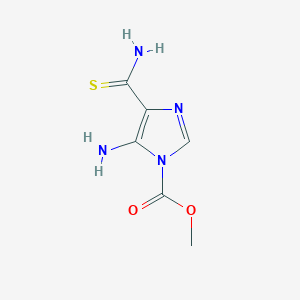
5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the 5-position of the triazole ring and a thione group at the 3-position.
Mechanism of Action
Target of Action
5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione is a derivative of 1,2,4-triazole, which is known to have a broad spectrum of biological activities . The primary target of this compound is the VIM-2 Metallo-β-Lactamase (MBL) protein . This protein is involved in antibiotic resistance, making it a crucial target for new antimicrobial agents .
Mode of Action
The compound interacts with its target, the VIM-2 Metallo-β-Lactamase protein, by binding to its active site . The binding is characterized by minimal binding energy and good affinity, suggesting a strong interaction between the compound and its target . This interaction likely results in the inhibition of the protein’s activity, thereby potentially reducing antibiotic resistance .
Biochemical Pathways
By inhibiting the VIM-2 Metallo-β-Lactamase protein, the compound could disrupt the normal functioning of this protein, potentially reversing antibiotic resistance .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibitory effect on the VIM-2 Metallo-β-Lactamase protein. By inhibiting this protein, the compound could potentially reduce antibiotic resistance, enhancing the effectiveness of existing antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also gaining traction in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione, known for its broad spectrum of biological activities.
5-Phenyl-1,2-dihydro-1,2,4-triazole-3-thione: Similar structure but with a phenyl group instead of a benzyl group.
5-Methyl-1,2-dihydro-1,2,4-triazole-3-thione: Contains a methyl group at the 5-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl group enhances its lipophilicity, making it more effective in penetrating biological membranes .
Properties
IUPAC Name |
5-benzyl-1,2-dihydro-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c13-9-10-8(11-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGFPLALYSZUTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=S)NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28384-40-9 |
Source


|
| Record name | 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 3-cyanopyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B385851.png)
![4-benzoyl-5-[4-(dimethylamino)phenyl]-3-(hexadecylamino)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B385852.png)
![ethyl cyano[(2-methyl-1H-benzimidazol-6-yl)hydrazono]acetate](/img/structure/B385855.png)
![methyl 5-nitro-4-[(methylamino)carbonyl]-1H-imidazole-1-carboxylate](/img/structure/B385856.png)



![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hexadecanamide](/img/structure/B385863.png)





